molecular formula C₂₅H₂₅ClFNO₃ B1146839 rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride CAS No. 1217655-87-2

rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride

Cat. No.: B1146839
CAS No.: 1217655-87-2
M. Wt: 441.92
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Description

Rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₅ClFNO₃ and its molecular weight is 441.92. The purity is usually 95%.
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Biological Activity

rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride, also known as Paroxetine Related Compound G, is a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine. This compound has garnered interest in pharmaceutical research due to its potential biological activities, specifically in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The chemical structure and properties of this compound are as follows:

PropertyValue
Molecular Formula C25H25ClFNO3
Molecular Weight 441.92 g/mol
CAS Number 1217655-87-2
LogP 4.45730
PSA (Polar Surface Area) 39.72000

As an SSRI, this compound primarily functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This action contributes to its antidepressant and anxiolytic effects, similar to its parent compound, paroxetine .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : The compound has been studied for its efficacy in alleviating symptoms of depression. In preclinical studies, it demonstrated significant improvement in behavioral tests indicative of antidepressant activity .
  • Anxiolytic Properties : Similar to other SSRIs, this compound has shown potential in reducing anxiety-related behaviors in animal models, suggesting its utility in treating anxiety disorders .
  • Serotonin Uptake Inhibition : The compound's ability to inhibit serotonin reuptake was confirmed through various assays, indicating its role as a serotonin uptake inhibitor, which is crucial for its antidepressant effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : A pharmacological evaluation assessed the compound's impact on serotonin levels in rat models. Results showed a significant increase in serotonin concentrations following administration, correlating with improved mood-related behaviors .
  • Study 2 : In a comparative study with standard SSRIs, this compound exhibited comparable efficacy in reducing depressive symptoms in animal models while showing a favorable side effect profile .

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO3.ClH/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24;/h1-10,13,20,23,27H,11-12,14-16H2;1H/t20-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCDAUDXYHUOFQ-WCRWPNQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217655-87-2
Record name 3-((Benzodioxol-5-yloxy)methyl)-4-(4'-fluorobiphenyl-4-yl)piperidine hydrochloride, (3SR,4RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217655872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4''-FLUOROPHENYL-4'-PHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2N13OH0O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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